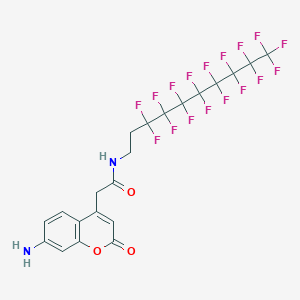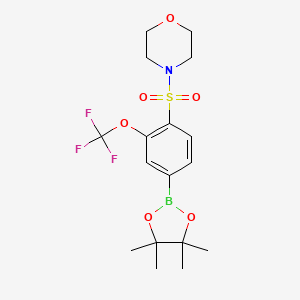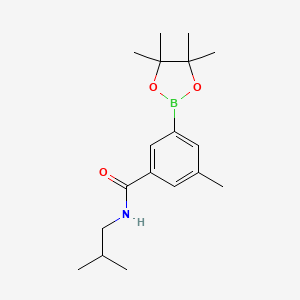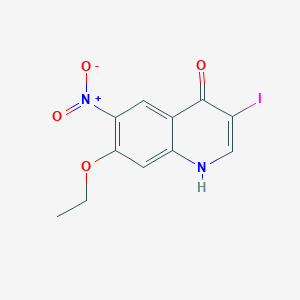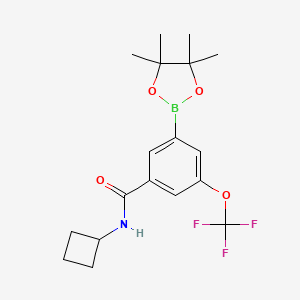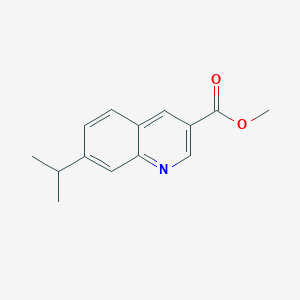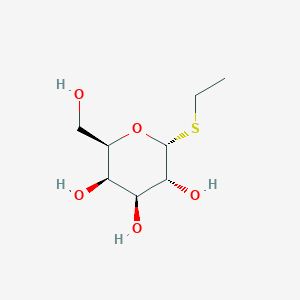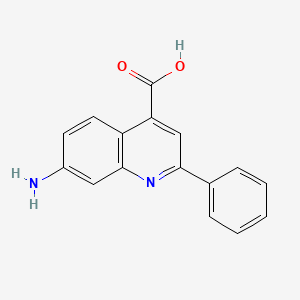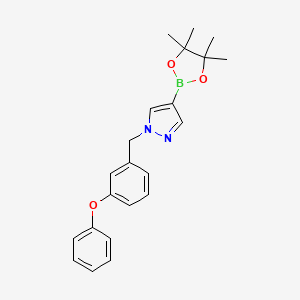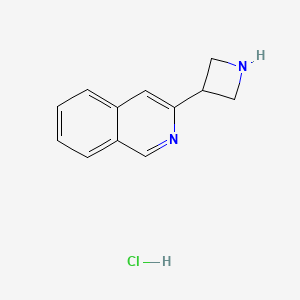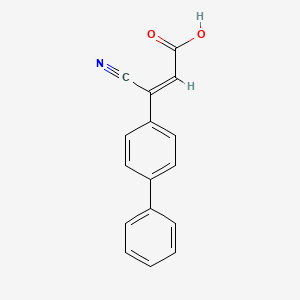
alpha-Cyano-4-phenylcinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cyano-4-phenylcinnamic acid: is a derivative of cinnamic acid, characterized by the presence of a cyano group and a phenyl group attached to the cinnamic acid backbone. This compound is known for its applications in various scientific fields, particularly in mass spectrometry and as a precursor in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of phenacyl chloride with benzaldehyde in the presence of a base such as triethylamine.
Distillation: Another method includes the distillation of benzylmandelic acid.
Reaction with Sodium Phenylacetate: This involves the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride.
Industrial Production Methods: While specific industrial production methods for alpha-Cyano-4-phenylcinnamic acid are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, particularly involving the cyano and phenyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield alpha-phenylcinnamic acid derivatives, while substitution reactions can introduce different functional groups onto the phenyl or cyano moieties.
Applications De Recherche Scientifique
Alpha-Cyano-4-phenylcinnamic acid has several applications in scientific research:
Mass Spectrometry: It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides.
Organic Synthesis: The compound serves as a precursor in the synthesis of various organic molecules, particularly in the study of cinnamic acid derivatives.
Biological Studies: It has been used in studies involving enzyme inhibition and as a model compound for understanding the behavior of similar molecules in biological systems.
Mécanisme D'action
The mechanism by which alpha-Cyano-4-phenylcinnamic acid exerts its effects is primarily through its interactions with biological molecules. The cyano group and phenyl group allow it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Alpha-Cyano-4-hydroxycinnamic acid: This compound is also used in MALDI mass spectrometry and has similar structural features.
Alpha-Phenylcinnamic acid: Another derivative of cinnamic acid, used in organic synthesis and as a precursor for other compounds.
Uniqueness: Alpha-Cyano-4-phenylcinnamic acid is unique due to the presence of both a cyano group and a phenyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Propriétés
Numéro CAS |
63472-31-1 |
|---|---|
Formule moléculaire |
C16H11NO2 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
(Z)-3-cyano-3-(4-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H11NO2/c17-11-15(10-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-10H,(H,18,19)/b15-10+ |
Clé InChI |
VWYYYTTUCVDJMW-XNTDXEJSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C/C(=O)O)/C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-Boc-7'-aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B15338700.png)
